molecular formula C17H10F2N2O4S B2534243 3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide CAS No. 303152-69-4

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2534243
CAS No.: 303152-69-4
M. Wt: 376.33
InChI Key: KUYMSNPHTBMEOQ-UHFFFAOYSA-N
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Description

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of the nitro group to the phenol ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic rings.

    Coupling Reaction: Formation of the thiophene ring and subsequent coupling with the fluorinated nitrophenol derivative.

    Amidation: Formation of the carboxamide group through reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products

    Reduction: Formation of 3-(4-fluoro-2-aminophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-nitrophenoxy)-N-(2-chlorophenyl)thiophene-2-carboxamide
  • 3-(4-bromo-2-nitrophenoxy)-N-(2-bromophenyl)thiophene-2-carboxamide
  • 3-(4-methyl-2-nitrophenoxy)-N-(2-methylphenyl)thiophene-2-carboxamide

Uniqueness

The unique combination of fluorine and nitro groups in 3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide can impart distinct chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-(2-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4S/c18-10-5-6-14(13(9-10)21(23)24)25-15-7-8-26-16(15)17(22)20-12-4-2-1-3-11(12)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYMSNPHTBMEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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